(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide
Description
(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a benzo[d]thiazole scaffold substituted with a methyl group at the 3-position and a 5-nitrothiophene moiety conjugated via an α,β-unsaturated acrylamide linker. The (2E,NZ) configuration denotes stereochemical arrangements at the acrylamide double bond (E) and the thiazolylidene tautomer (NZ).
Properties
IUPAC Name |
(E)-N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-17-11-4-2-3-5-12(11)23-15(17)16-13(19)8-6-10-7-9-14(22-10)18(20)21/h2-9H,1H3/b8-6+,16-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQSTXQHCPQPY-NCKUHHJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide belongs to the class of acrylamides, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 324.35 g/mol. The structure includes a benzothiazole moiety and a nitrothiophene group, which may contribute to its biological properties.
Antimicrobial Activity
Acrylamide derivatives, including those with benzothiazole structures, have demonstrated antimicrobial properties. For example, derivatives similar to the compound have shown significant activity against various bacterial strains and fungi. In particular, compounds with nitro groups are often noted for enhanced antimicrobial effects due to their ability to disrupt cellular processes.
Cytotoxicity
Research indicates that acrylamide derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to the target compound have displayed significant cytotoxicity against human lung cancer (A549), ovarian cancer (HeLa), and breast cancer (MCF7) cell lines, with IC50 values in the low microgram per milliliter range . This suggests potential applications in cancer therapy.
Enzyme Inhibition
Benzothiazole derivatives are recognized for their ability to inhibit various enzymes. For instance, some have been identified as inhibitors of heat shock protein 90 and other critical enzymes involved in cancer progression and inflammation . The specific mechanism of action for the target compound is yet to be fully elucidated but may involve similar pathways.
Synthesis and Evaluation
A series of studies have synthesized acrylamide derivatives based on benzothiazole and evaluated their biological activities. One study reported that compounds with a similar structure exhibited potent inhibitory effects against Mycobacterium tuberculosis and other pathogenic bacteria .
| Compound | Activity | IC50 (µg/ml) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 0.66 | A549 |
| Compound B | Cytotoxic | 1.5 | HeLa |
| Compound C | Enzyme Inhibitor | N/A | HSP90 |
While specific mechanisms for the target compound are not well-documented, related studies suggest that acrylamide derivatives can interact with DNA or protein targets, leading to apoptosis in cancer cells or disruption of microbial cell walls . The presence of nitro groups is particularly significant as they can enhance electron affinity, promoting interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique features are best contextualized by comparing it to structurally related acrylamide and thiazole derivatives (Table 1):
Key Observations :
- Electron-Withdrawing Groups : The 5-nitrothiophene substituent in the target compound enhances electron-withdrawing effects compared to analogues with nitrobenzene (e.g., compound from ) or nitrofuran (e.g., ). This may improve binding to redox-active biological targets, such as nitroreductases .
- Stereochemistry : The (E)-configured acrylamide linker is conserved in most analogues, suggesting its necessity for maintaining planarity and conjugation, critical for bioactivity .
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
